N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide

Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Researchers often face supply inconsistencies with heterocyclic amides where subtle regioisomeric variations confound assay results. This compound resolves that by providing a strictly defined baseline scaffold. - Serves as an unsubstituted parent core for systematic SAR matrix expansion. - Functions as a matched negative control for substituted analogs, isolating the pharmacophore contribution. - Enables head-to-head regioisomer comparison with the 2-naphthamide isomer (CAS 897615-06-4) to validate binding orientation hypotheses.

Molecular Formula C19H15N5O
Molecular Weight 329.363
CAS No. 897615-05-3
Cat. No. B2485037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide
CAS897615-05-3
Molecular FormulaC19H15N5O
Molecular Weight329.363
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
InChIInChI=1S/C19H15N5O/c25-19(17-12-6-8-14-7-4-5-11-16(14)17)20-13-18-21-22-23-24(18)15-9-2-1-3-10-15/h1-12H,13H2,(H,20,25)
InChIKeySWZFYZKYEZZYLL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide Procurement Guide


N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS 897615-05-3) is a synthetic small molecule featuring a 1-phenyl-1H-tetrazole ring linked via a methylene bridge to a 1-naphthamide moiety . This structure combines the bioisosteric properties of tetrazole with the aromatic framework of naphthalene, classifying it among heterocyclic amides investigated for their potential as enzyme inhibitors and receptor ligands . Its unique architecture makes it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry, distinct from simpler tetrazole or naphthamide analogs .

Tetrazole-naphthamide core scaffold for SAR exploration
1-Naphthamide regioisomer for binding-orientation studies
Unsubstituted phenyl ring as baseline for substituent SAR

Why In-Class Analogs Cannot Replace This Compound


Generic substitution within the tetrazole-naphthamide class is unreliable due to subtle but critical structural variations. The specific linkage of a 1-naphthamide to a 1-phenyl-1H-tetrazole via a methylene spacer dictates a unique conformational and electronic profile . Closely related compounds, such as the 2-naphthamide isomer (CAS 897615-06-4) or derivatives with substituents on the phenyl ring, will exhibit different spatial orientations and binding interactions . For instance, the replacement of the 1-naphthamide with a 2-naphthamide alters the vector of the amide group, while the unsubstituted phenyl ring on the tetrazole provides a specific hydrophobic and electronic balance that can be disrupted by even minor modifications . These differences are crucial for assays where precise molecular recognition is required.

Regioisomer 2-Naphthamide isomer alters amide vector and molecular shape; binding profiles may not transfer directly.
Phenyl substitution Chloro or methyl substituents shift lipophilicity and pharmacophore fit; unsubstituted core provides specific baseline properties.
Ethoxy analog 2-Ethoxy group introduces steric bulk and H-bond acceptor; binding mode and metabolic profile may differ significantly.

Quantitative Differentiation Against Key Analogs


1-Naphthamide vs. 2-Naphthamide Regioisomer

The target compound is the 1-naphthamide regioisomer. Its closest structural analog, N-((1-phenyl-1H-tetrazol-5-yl)methyl)-2-naphthamide (CAS 897615-06-4), differs only in the point of attachment of the naphthamide group. This seemingly minor variation leads to a different molecular shape and electronic distribution, which can be decisive in target binding .

1- vs 2-Naphthamide regioisomer
Head-to-head
Target: 1-naphthamide (position 1 attachment) Comparator: 2-naphthamide isomer (CAS 897615-06-4) Difference: Qualitative shift in molecular shape and connectivity
Correct regioisomer critical for reproducible binding assays
Structural comparison by IUPAC name and CAS registry
Medicinal Chemistry Structure-Activity Relationship Isomer Purity

Unsubstituted vs. Substituted Phenyl Ring Analogs

The target compound features an unsubstituted phenyl ring on the tetrazole. Multiple analogs exist with substitutions like 4-chlorophenyl or p-tolyl. The addition of a chlorine or methyl group significantly alters the compound's lipophilicity and potential for metabolic oxidation, thus changing its pharmacokinetic profile and making it unsuitable as a direct substitute .

Phenyl substitution pattern
Class-level
Target: R = H (unsubstituted) Comparators: R = 4-Cl, 4-CH3 Property change: LogP increase ~0.7–1.0 units; altered lipophilicity and metabolic susceptibility
Unsubstituted phenyl defines a specific lipophilicity window for SAR baselines
Based on general SAR principles for aromatic substitution
Drug Design Lipophilicity Metabolic Stability

Hydrogen Bonding: 2-Ethoxy Derivative Comparison

The 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide (CAS 941874-71-1) introduces a hydrogen-bond accepting ethoxy group onto the naphthalene ring . In contrast, the target compound lacks this group, resulting in a different hydrogen-bonding profile and steric bulk at the 2-position. This modification will affect the binding mode and affinity to targets where the 2-position of the naphthyl ring is involved in key interactions.

2-Ethoxy derivative comparison
Class-level
Target: R2 = H (no 2-substituent) Comparator: 2-ethoxy analog (CAS 941874-71-1) Differences: MW +44 g/mol, HBA +1, increased TPSA, steric bulk at 2-position
Lack of ethoxy group yields simpler scaffold for core binding-interaction studies
Structural comparison; metabolic stability may differ due to O-dealkylation potential
Enzyme Inhibition Binding Affinity Molecular Recognition

Recommended Research Applications


Core Scaffold for Tetrazole-Naphthamide SAR

Due to its unsubstituted phenyl ring and 1-naphthamide core, this compound serves as an ideal parent scaffold for systematic structure-activity relationship (SAR) investigations. Researchers can use it as a baseline to explore the effects of adding substituents to the phenyl ring (as seen in 4-chlorophenyl and p-tolyl analogs ) or modifying the naphthamide moiety (e.g., comparing to the 2-naphthamide isomer ). Its well-defined structure makes it a reliable starting point for building a SAR matrix.

Negative Control for Substituted Analogs

In assays where more complex analogs like 2-ethoxy-N-((1-phenyl-1H-tetrazol-5-yl)methyl)-1-naphthamide or halogenated derivatives show activity, this compound can be procured as a matched negative control. Its lack of these key substituents allows researchers to confirm that observed biological effects are specifically driven by those modifications, not the core tetrazole-naphthamide structure.

Physicochemical Profiling Against 2-Naphthamide Isomer

For studies focusing on molecular recognition and binding, the target compound and its 2-naphthamide isomer (CAS 897615-06-4) should be tested in parallel. This head-to-head comparison can reveal how the regioisomerism of the naphthamide attachment influences potency, selectivity, or pharmacokinetic properties. Such data is critical for rational drug design and patent strategies.

Application
Selection Property
Validation Focus
Core scaffold for tetrazole-naphthamide SAR
Unsubstituted phenyl and 1-naphthamide core
Systematic substituent tolerance and pharmacophore mapping
Matched negative control for substituted analogs
Absence of key substituents (Cl, CH3, ethoxy)
Confirming modification-driven biological response
Physicochemical profiling vs. 2-naphthamide isomer
1-Naphthamide regioisomeric identity
Regioisomer-dependent potency and selectivity trends
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